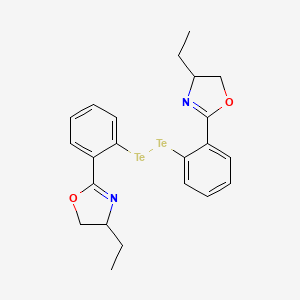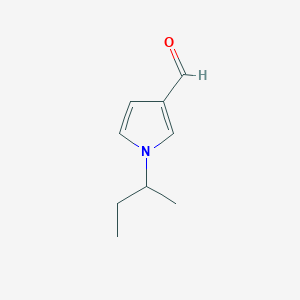
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane: is an organotellurium compound characterized by the presence of two oxazoline rings attached to a ditellane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of tellurium tetrachloride with 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane can undergo various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides .
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in drug development and biochemical studies. Its potential antioxidant properties are also of interest in medical research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials .
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with molecular targets through its oxazoline rings and tellurium atoms. These interactions can influence various biochemical pathways, including oxidative stress response and metal ion coordination . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
- 1,2-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Comparison: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds that lack tellurium. The tellurium atoms enhance the compound’s ability to participate in redox reactions and form stable metal complexes .
Propiedades
Fórmula molecular |
C22H24N2O2Te2 |
|---|---|
Peso molecular |
603.6 g/mol |
Nombre IUPAC |
4-ethyl-2-[2-[[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3 |
Clave InChI |
OEHHVNSVROGHEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)







![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

